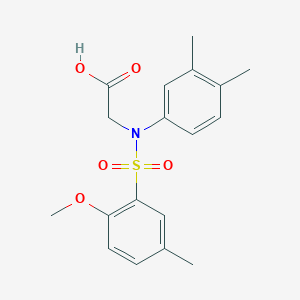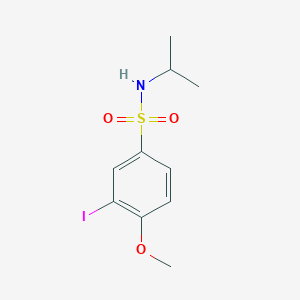![molecular formula C14H18N2O4S3 B305218 N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide, commonly known as DTPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTPS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, DTPS has a unique chemical structure that makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of DTPS is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms of action is the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells. By inhibiting this enzyme, DTPS can disrupt the pH balance in cancer cells, leading to their death. DTPS has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, DTPS can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
DTPS has been shown to have various biochemical and physiological effects, depending on the target tissue and the dosage used. In cancer cells, DTPS has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the pH balance. Inflammatory cells, DTPS has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, DTPS has been shown to suppress the immune response, leading to reduced tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
DTPS has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of DTPS is its potential toxicity, which can limit its use in vivo. Additionally, DTPS has a relatively short half-life, requiring frequent dosing in animal models.
Orientations Futures
The potential therapeutic applications of DTPS are vast, and there are several future directions for scientific research. One area of interest is the development of DTPS derivatives that can improve its pharmacokinetic properties, such as its half-life and toxicity. Additionally, DTPS can be used in combination with other compounds to enhance its therapeutic efficacy. Another future direction is the investigation of DTPS in other disease models, such as neurological disorders and infectious diseases.
Conclusion
In conclusion, N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide is a promising compound for scientific research due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a viable candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. While there are some limitations to its use, DTPS has several advantages for lab experiments and has the potential to be developed into a clinically relevant therapeutic agent.
Méthodes De Synthèse
The synthesis of DTPS involves the reaction of 4-(diethylsulfamoyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of DTPS as a white crystalline solid. The synthesis of DTPS has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
DTPS has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is cancer treatment, where DTPS has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. DTPS has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in various animal models. Additionally, DTPS has been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis, where it has shown to suppress the immune response.
Propriétés
Nom du produit |
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide |
|---|---|
Formule moléculaire |
C14H18N2O4S3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O4S3/c1-3-16(4-2)23(19,20)13-9-7-12(8-10-13)15-22(17,18)14-6-5-11-21-14/h5-11,15H,3-4H2,1-2H3 |
Clé InChI |
NBWDEJVYMHJBGH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)


amino]benzamide](/img/structure/B305153.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)